![molecular formula C24H18ClN5O2 B2971489 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-79-5](/img/no-structure.png)

3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

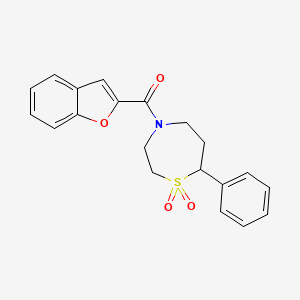

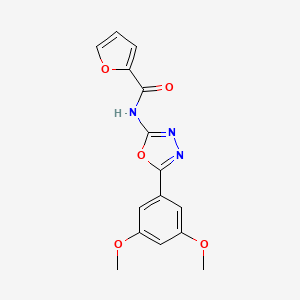

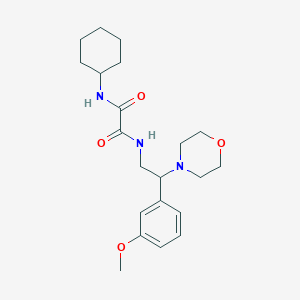

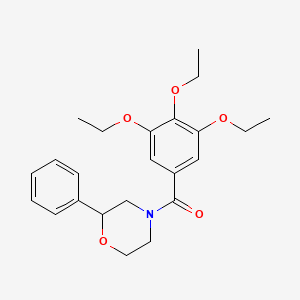

The compound “3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of quinazoline and quinazolinone derivatives . These derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

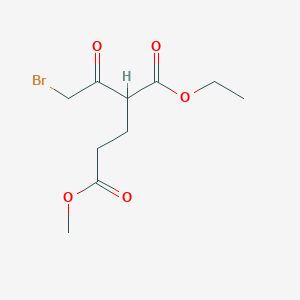

The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazolo quinazoline with different aryl amines . The starting material is usually synthesized from anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]quinazoline core, which is a fused heterocyclic system containing nitrogen atoms . This core is substituted with various functional groups, including a 4-chlorophenyl group, a phenethyl group, and a carboxamide group.Applications De Recherche Scientifique

Anticancer Activity

This compound belongs to a class of molecules known for their DNA intercalation activities, which are crucial in the development of anticancer agents. Derivatives of triazoloquinazoline have been synthesized and evaluated against various cancer cell lines, such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. These compounds have shown promising results in inhibiting cancer cell proliferation, with molecular docking studies supporting their potential binding modes with DNA active sites .

Antimicrobial and Antifungal Properties

Triazoloquinazoline derivatives have also been explored for their antimicrobial and antifungal activities. The structural presence of triazole rings is associated with significant antimicrobial properties, which have been demonstrated in vitro against various pathogenic organisms. This suggests that our compound could be a valuable template for developing new antimicrobial agents .

Antiviral Applications

Some triazoloquinazoline derivatives have shown potential antiviral activities. The modifications in the structure, such as the inclusion of thioamide groups, have been proposed to enhance these properties. This indicates that our compound may be modified to increase its efficacy as an antiviral agent, potentially against a range of viruses .

DNA Binding Affinity

The ability of triazoloquinazoline derivatives to intercalate DNA is not only important for their anticancer properties but also for understanding DNA-protein interactions. These compounds can serve as tools for studying the mechanisms of DNA binding and could aid in the design of drugs targeting specific DNA sequences .

Enzyme Inhibition

Quinazoline derivatives have been implicated in the inhibition of various enzymes, which is a critical aspect of drug development. By inhibiting specific enzymes, these compounds can alter cellular pathways and have therapeutic applications in diseases where such enzymes play a key role .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to predict its interaction with biological targets. This is essential in the drug discovery process, where understanding the interaction at the molecular level can lead to the optimization of drug candidates .

Design and Synthesis of Novel Compounds

The structural framework of triazoloquinazoline is versatile, allowing for the design and synthesis of novel compounds with potential bioactivities. This compound can serve as a starting point for the development of new molecules with improved pharmacological profiles .

In Silico ADMET Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are crucial for predicting the pharmacokinetics and safety of new drug candidates. Triazoloquinazoline derivatives can be analyzed using computational methods to assess their potential as safe and effective drugs .

Orientations Futures

The compound and its derivatives show promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of drug-resistant strains of bacteria and the need for novel antibiotics highlight the urgent need to develop novel druggable molecules .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl hydrazine hydrate. The final step involves the reaction of this intermediate with 2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl ethyl acetate.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-5-methylidene-4-oxo-2-thioxoimidazolidin-1-yl hydrazine hydrate.", "Step 3: The final step involves the reaction of the intermediate from step 2 with 2-phenethyl-1H-benzo[d]imidazole-5-carboxylic acid in the presence of a base to form the target compound '3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide'." ] } | |

Numéro CAS |

1031664-79-5 |

Nom du produit |

3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Formule moléculaire |

C24H18ClN5O2 |

Poids moléculaire |

443.89 |

Nom IUPAC |

3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31) |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)

![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)

![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)

![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)

![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2971427.png)